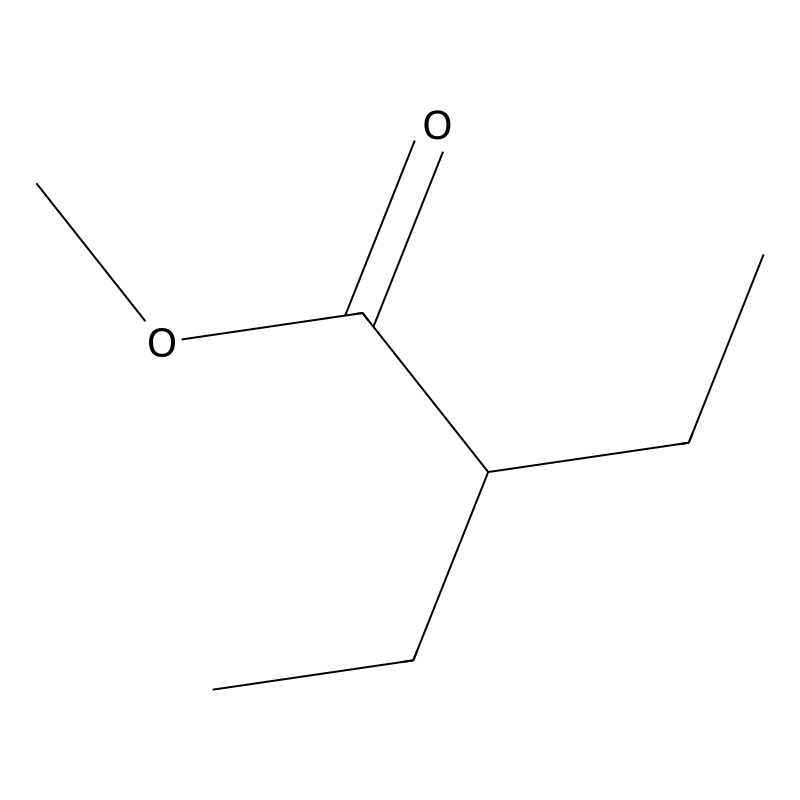

Methyl 2-ethylbutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-ethylbutyrate is an organic compound classified as an ester, specifically an ethyl ester of 2-methylbutanoic acid. Its molecular formula is , and it has a characteristic fruity aroma, often associated with flavors in food products and fragrances. This compound is known for its volatility and solubility in organic solvents, making it useful in various industrial applications.

- Esterification: It can be synthesized through the reaction of 2-methylbutanoic acid with methanol in the presence of an acid catalyst.

- Hydrolysis: In the presence of water and an acid or base, it can revert to its parent acid and alcohol.

- Transesterification: Methyl 2-ethylbutyrate can react with other alcohols to form different esters, which is useful in biodiesel production.

These reactions highlight its reactivity profile, particularly in the presence of strong acids or bases, which can lead to vigorous reactions.

Methyl 2-ethylbutyrate exhibits notable biological activity. It has been studied for its potential effects on human health and its role in flavoring and fragrance. Some studies suggest that it may have antimicrobial properties, although comprehensive research on its biological effects is limited. Its pleasant aroma also makes it a candidate for use in food flavoring and perfumery.

The synthesis of methyl 2-ethylbutyrate can be achieved through several methods:

- Direct Esterification: This method involves reacting 2-methylbutanoic acid with methanol under acidic conditions. The typical reaction conditions include heating the mixture with a catalyst such as sulfuric acid.

- Transesterification: This process involves reacting methyl butyrate with ethanol or other alcohols to produce different esters.

- Continuous Production Methods: Recent patents describe continuous methods for producing similar esters, emphasizing efficiency and environmental benefits by minimizing waste and maximizing yield .

Methyl 2-ethylbutyrate finds applications across various industries:

- Food Industry: Used as a flavoring agent due to its fruity aroma.

- Fragrance Industry: Employed in perfumes and scented products.

- Chemical Industry: Serves as a solvent or intermediate in organic synthesis.

- Agricultural Sector: Utilized in some formulations for pest control due to its potential biological activity.

Research indicates that methyl 2-ethylbutyrate may interact with various biological systems. For instance, studies have shown that it could influence microbial growth patterns, suggesting potential applications in food preservation or safety . Additionally, understanding its reactivity with different chemical agents is crucial for developing safe handling protocols in industrial settings.

Methyl 2-ethylbutyrate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl 2-methylbutyrate | Similar fruity aroma; used in flavoring. | |

| Methyl butyrate | Shorter carbon chain; less fruity aroma. | |

| Ethyl butyrate | Used primarily as a solvent; less volatile. | |

| Methyl hexanoate | Different aroma profile; longer carbon chain. |

Methyl 2-ethylbutyrate stands out due to its specific fruity scent and versatility in both food and fragrance applications, making it unique among similar esters.

The synthesis of methyl 2-ethylbutyrate follows the fundamental principles of Fischer esterification, which involves the acid-catalyzed condensation reaction between 2-ethylbutyric acid and methanol [1]. The mechanism proceeds through a six-step reversible process characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [1]. In the initial step, the carbonyl oxygen of the carboxylic acid undergoes protonation with the acid catalyst to generate an oxonium ion, significantly enhancing the electrophilicity of the carbonyl carbon [1].

The nucleophilic addition of methanol to the protonated carboxylic acid forms a tetrahedral intermediate, followed by proton transfer reactions that facilitate the elimination of water as a leaving group [1]. The thermodynamic aspects of this esterification are governed by the equilibrium constant, which relates to the Gibbs free energy change according to the relationship ΔG = -RT ln K [2]. The reaction equilibrium can be driven toward ester formation through the use of excess alcohol or continuous water removal [1].

Research demonstrates that the esterification of 2-ethylbutyric acid with methanol using dimethyl sulfate and potassium carbonate as catalytic system achieves effective conversion under controlled conditions [3]. The reaction mixture containing 116 grams of 2-ethylbutyric acid, 135 grams of dimethyl sulfate, and 155 grams of potassium carbonate in acetone solvent proceeds initially at room temperature overnight, followed by reflux conditions for one hour [3].

The kinetic behavior of alkyl butyrate esterification reactions follows second-order kinetics, as demonstrated in studies using amino acid-functionalized heteropolyacids [4]. The activation energy for butyric acid esterification with butanol over glycine-tungstophosphoric acid catalyst was determined to be 81.90 kilojoules per mole [4]. The reaction rate expression incorporates the concentrations of both reactants, with the forward reaction rate constant showing Arrhenius temperature dependence [4].

| Reaction Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy | 81.90 | kJ/mol | [4] |

| Reaction Order | 2 | - | [4] |

| Optimal Temperature Range | 363-393 | K | [4] |

| Equilibrium Constant Temperature Dependence | Arrhenius | - | [2] |

Continuous Flow Production Systems (Patent CN103508886A)

The continuous production methodology for alkyl butyrate esters, as outlined in patent CN103508886A, represents a significant advancement in industrial esterification processes [5]. This system enables the continuous synthesis of ethyl 2-methylbutyrate through a multi-stage integrated approach that combines esterification, distillation, and purification operations [5]. The process begins with the introduction of 2-methylbutyric acid, ethanol, and para-toluenesulfonic acid into an esterification kettle according to specific weight ratios of 50:10:1 respectively [5].

The initial phase involves total reflux operation for one hour, followed by continuous feeding when the tower top temperature reaches 85 degrees Celsius [5]. The continuous feeding rates are precisely controlled, with 2-methylbutyric acid fed at 120 liters per hour and ethanol at 70 liters per hour from an elevated tank [5]. The esterification kettle operates under vapor pressure conditions of 0.5 megapascals, ensuring optimal reaction conditions for ester formation [5].

The crude ester stream from the esterification kettle passes through an oil-water separator before entering a simple distillation kettle for initial purification [5]. This crude distillation stage operates at 0.4 megapascals vapor pressure with kettle temperatures maintained at or above 133 degrees Celsius, while tower top temperatures are controlled between 80-90 degrees Celsius [5]. Low-boiling-point substances distilled from the tower top are recycled back to the esterification kettle, maximizing material utilization efficiency [5].

The final purification stage employs a rectification kettle operating at 0.4 megapascals vapor pressure with tower top temperatures controlled between 132-133 degrees Celsius [5]. The finished ethyl 2-methylbutyrate product is collected from the tower top distillate, while high-boiling materials from the rectification kettle bottom are recycled back to the esterification kettle [5]. This continuous process design achieves several operational advantages, including improved single-device throughput, reduced raw material consumption, and elimination of wastewater generation [5].

| Process Stage | Temperature (°C) | Pressure (MPa) | Feed Rate (L/h) | Key Features |

|---|---|---|---|---|

| Initial Esterification | 85 (top) | 0.5 | Batch loading | Total reflux for 1h |

| Continuous Feeding | 85 (top) | 0.5 | 2-MeButyric: 120, EtOH: 70 | Oil-water separation |

| Crude Distillation | ≥133 (bottom), 80-90 (top) | 0.4 | Continuous from esterification | Low boiling recycle to esterification |

| Rectification | 132-133 (top) | 0.4 | Continuous from crude still | High boiling recycle to esterification |

Catalytic Optimization in Industrial-Scale Manufacturing

Industrial-scale production of methyl 2-ethylbutyrate requires sophisticated catalytic systems that balance activity, selectivity, and operational stability [6] [7]. Solid acid catalysts have emerged as the preferred choice for industrial esterification processes due to their ease of separation, reusability, and reduced corrosion potential compared to homogeneous acid catalysts [7]. Heterogeneous acid catalysts facilitate both esterification and transesterification reactions simultaneously, making them particularly valuable for processing feedstocks with varying acid values [7].

Advanced catalyst systems include sulfonated activated carbon materials, which demonstrate superior performance in continuous esterification processes [8]. Sulfonated activated carbon monolith catalysts achieve space-time yields of 96 grams per liter-catalyst per hour with selectivity values reaching 76 percent for 2-hydroxyisobutyric acid esterification [8]. These catalysts exhibit enhanced stability compared to commercial alternatives such as Amberlyst-15, maintaining consistent performance over extended operational periods [8].

Zeolite-based catalysts, particularly ZSM-5 modified through hydrothermal synthesis methods, provide excellent alternatives to conventional acid catalysts [9] [10]. The acidic strength of ZSM-5 zeolites is determined by their crystal structure, with the higher esterification rates attributed to stronger acidity compared to sulfuric acid, especially after extended reaction periods [10]. ZSM-5 catalysts demonstrate superior performance with oleic acid methyl ester synthesis, achieving 74 percent conversion after 60 minutes of reaction time [10].

Heteropolyacid catalysts functionalized with amino acids represent another significant advancement in catalytic optimization [4]. The glycine-functionalized tungstophosphoric acid catalyst [GlyH]1.0H2.0PW12O40 achieves optimal butyl butyrate yields of 97.9 percent under optimized conditions [4]. These catalysts operate through pseudoliquid catalysis modes, characterized by highly acidic nature and weak molecular transport resistance [4]. The catalytic activity remains stable through five consecutive reaction cycles without appreciable conversion decrease [4].

| Catalyst Type | Substrate | Space-Time Yield (g/L·h) | Ester Yield (%) | Selectivity (%) | Activation Energy (kJ/mol) |

|---|---|---|---|---|---|

| Amberlyst-15 | 2-Hydroxyisobutyric Acid + EtOH | Not specified | 48 | Not specified | Not specified |

| sGAC (Sulfonated Granular Activated Carbon) | 2-Hydroxyisobutyric Acid + EtOH | 87 | Not specified | 60 | Not specified |

| sACM (Sulfonated Activated Carbon Monolith) | 2-Hydroxyisobutyric Acid + EtOH | 96 | 55 | 76 | Not specified |

| ZSM-5 Zeolite | Oleic Acid + MeOH | Not specified | 74 (60 min) | Not specified | Not specified |

| Heteropolyacid [GlyH]1.0H2.0PW12O40 | Butyric Acid + Butanol | Not specified | 97.9 | Not specified | 81.90 |

Mass transfer limitations in heterogeneous catalytic systems require careful consideration during reactor design and operation [11]. External diffusion limitations become negligible when feed rates exceed 0.3 milliliters per minute, while internal diffusion limitations can be eliminated by maintaining catalyst particle diameters below 0.18 millimeters [11]. The elimination of liquid-liquid mass transfer limitations can be achieved through the use of appropriate co-solvents such as isopropyl ether, which creates homogeneous reactant systems [11].

Purification Techniques and Distillation Protocols

The purification of methyl 2-ethylbutyrate requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications [12] [13]. The primary purification approach involves multi-stage distillation processes that exploit the differences in volatility between the desired ester product and various impurities including unreacted starting materials, water, and byproducts [12].

Initial purification typically employs sodium carbonate washing to remove residual carboxylic acids from the reaction mixture [12]. Saturated sodium carbonate solution with pH 10 effectively converts unreacted butyric acid into water-soluble sodium butyrate salts, which partition into the aqueous phase [12]. This separation creates two immiscible layers, with the organic phase containing the desired ester, unreacted alcohol, and organic solvents [12]. The process requires multiple extraction cycles to achieve complete acid removal [12].

Rotary evaporation serves as the primary method for solvent removal and initial concentration of ester products [14] [15]. The technique employs reduced pressure distillation principles, where the solution is placed in a rotating round-bottomed flask within a heated water bath [14]. The reduced pressure environment lowers the boiling points of volatile components, while flask rotation increases surface area and enhances evaporation rates [15]. Temperature control between 20-210 degrees Celsius allows selective removal of solvents while preserving the ester product [12].

Fractional distillation provides the highest resolution separation for achieving analytical-grade purity [13]. The technique requires columns with multiple theoretical plates to achieve effective separation between compounds with similar boiling points [13]. The number of theoretical plates determines separation efficiency, with higher plate numbers enabling better resolution of close-boiling components [13]. For alkyl butyrate purification, columns typically require 10-100 theoretical plates distributed across rectifying, reaction, and stripping zones [16].

Advanced distillation protocols incorporate reactive distillation technology, which integrates reaction and separation operations within a single column [17] [16]. This approach offers significant advantages for ester purification by simultaneously promoting forward reaction and removing products [17]. The reactive distillation column contains three zones: a rectifying zone for light component separation, a reaction zone containing acid catalysts, and a stripping zone for heavy component separation [16].

Gas chromatography-mass spectrometry provides analytical verification of ester purity and composition [18] [19]. The technique combines gas chromatographic separation with mass spectrometric identification, enabling precise quantification of ester content and impurity levels [18]. Sample preparation involves direct injection for liquid samples or solvent extraction for solid matrices [18]. The method achieves detection limits suitable for trace impurity analysis while providing structural confirmation through characteristic fragmentation patterns [19].

| Purification Method | Target Compounds | Operating Conditions | Purity Achieved (%) | Key Advantages |

|---|---|---|---|---|

| Sodium Carbonate Wash | Geranyl/Citronellyl Butyrate | pH 10, Room temperature | >80 | Acid removal, Easy separation |

| Rotary Evaporation | General Alkyl Esters | 20-210°C, Reduced pressure | Variable | Low temperature, Rapid |

| Fractional Distillation | Ethyl/Butyl Acetate mixture | Multiple theoretical plates | High separation efficiency | High resolution separation |

| Vacuum Distillation | Methyl Butyrate | 65°C, Sulfuric acid catalyst | Not specified | Lower boiling points |

| Gas Chromatography | Alkyl Butyrates | GC-MS analysis | Analytical grade | Identification and quantification |

The optimization of distillation parameters requires careful consideration of vapor-liquid equilibrium relationships [20] [21]. The relative volatility between components determines separation feasibility, with values close to unity indicating difficult separations requiring extensive theoretical plates [21]. Temperature and pressure conditions must be optimized to maximize relative volatility while avoiding thermal decomposition of sensitive ester compounds [20].

Infrared Spectroscopy Characteristics

Methyl 2-ethylbutyrate exhibits characteristic infrared absorption patterns consistent with its ester functional group structure [1]. The compound demonstrates the classic "Rule of Three" pattern observed in saturated esters, featuring three prominent absorption bands that serve as diagnostic markers [1].

The most prominent feature in the infrared spectrum is the carbonyl (C=O) stretching vibration, which appears as a strong, sharp absorption band at approximately 1740 cm⁻¹ [2] [1]. This peak position is characteristic of aliphatic ester compounds and represents the fundamental vibrational mode of the carbonyl group. The frequency falls within the typical range for saturated ester carbonyls (1750-1735 cm⁻¹), confirming the absence of conjugation or aromatic character that would shift the absorption to lower frequencies [1].

Two distinct carbon-oxygen (C-O) stretching absorptions complete the characteristic ester pattern, appearing at approximately 1200 cm⁻¹ and 1100 cm⁻¹ [1]. These bands arise from the two chemically distinct C-O bonds within the ester functional group: the bond connecting the carbonyl carbon to oxygen, and the bond linking oxygen to the alkyl group. The intensity and position of these absorptions provide structural confirmation of the ester linkage [2] [1].

Additional spectroscopic features include aliphatic C-H stretching vibrations in the region below 3000 cm⁻¹, consistent with the saturated hydrocarbon framework of the molecule [3]. The branched nature of the 2-ethylbutyrate portion contributes to the complexity of the C-H stretching and bending regions, though these features are less diagnostically significant than the ester-specific absorptions [2].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) analysis of methyl 2-ethylbutyrate reveals characteristic signal patterns that reflect both the ester functionality and the branched alkyl chain structure [4] [5]. The spectrum demonstrates the typical ethyl ester pattern alongside signals arising from the 2-ethylbutyrate portion of the molecule.

The methyl ester group appears as a sharp singlet at approximately 3.7 ppm, integrating for three protons [4]. This chemical shift is consistent with the methoxy group attached to the electron-withdrawing carbonyl carbon, which deshields the methyl protons through both inductive and resonance effects [5].

The ethyl ester portion displays the characteristic triplet-quartet pattern: the OCH₂ protons appear as a quartet centered around 4.1 ppm (integrating for 2H), while the OCH₂CH₃ protons generate a triplet at approximately 1.3 ppm (integrating for 3H) [5]. The coupling constants for these signals are typical of ethyl ester groups, with ³J values of approximately 7 Hz [4].

The 2-ethylbutyrate chain contributes a complex multipicity pattern in the aliphatic region (0.8-2.5 ppm). The α-proton adjacent to the carbonyl carbon appears as a multiplet around 2.4 ppm, showing coupling to both the ethyl substituent and the propyl chain [5]. The terminal methyl groups of both the ethyl and propyl branches appear as overlapping triplets in the region 0.9-1.1 ppm, while the methylene protons generate complex multiplets in the 1.2-1.7 ppm region [4] [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment [4]. The carbonyl carbon resonates at approximately 175 ppm, consistent with an aliphatic ester carbonyl [4]. The methoxy carbon appears around 52 ppm, while the ethoxy carbons resonate at typical positions for OCH₂ (~62 ppm) and OCH₂CH₃ (~14 ppm) [4].

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of methyl 2-ethylbutyrate produces a characteristic fragmentation pattern that provides structural information about the molecular architecture [6]. The molecular ion peak appears at m/z 130, corresponding to the molecular weight of 130.185 g/mol [2] [6].

The base peak in the mass spectrum occurs at m/z 57, representing the most stable and abundant fragment ion [6]. This fragment corresponds to the loss of the ethyl ester portion (C₂H₅OOC, mass 73) from the molecular ion, generating a 2-ethylbutyrate cation (C₅H₉⁺) [6]. The stability of this fragment arises from the formation of a relatively stable carbonium ion through α-cleavage adjacent to the carbonyl group [7].

Significant fragmentation peaks include m/z 102 (loss of CO, mass 28) and m/z 85 (loss of OEt, mass 45), which are characteristic of ester compounds undergoing α-cleavage reactions [6] [7]. The m/z 102 peak results from the loss of carbon monoxide from the molecular ion, a common fragmentation pathway in ester mass spectrometry [6]. The m/z 85 peak corresponds to the loss of the ethoxy radical, another typical ester fragmentation mode [7].

Additional notable fragments appear at m/z 115 (M-15, loss of methyl radical) and m/z 101 (M-29, loss of CHO or C₂H₅) [6]. These losses reflect the susceptibility of the molecule to fragmentation at both the methyl ester and ethyl ester positions, consistent with the general fragmentation behavior of diester-like compounds [7].

The McLafferty rearrangement, a characteristic fragmentation mechanism in esters with γ-hydrogen atoms, may contribute to some of the observed fragment peaks, though the specific rearrangement products are not definitively identified in the available spectral data [7].

Thermodynamic Properties: Boiling Point, Vapor Pressure, and Density

Boiling Point and Phase Behavior

Methyl 2-ethylbutyrate exhibits a normal boiling point of 135.1 ± 8.0°C at standard atmospheric pressure (760 mmHg) [2]. This boiling point falls within the expected range for branched-chain fatty acid methyl esters of similar molecular weight and reflects the combined influence of molecular size, intermolecular forces, and structural features.

The boiling point demonstrates the typical relationship between molecular weight and volatility observed in homologous ester series. Compared to simpler esters such as methyl butyrate (boiling point ~102°C) [8], the additional ethyl branching in methyl 2-ethylbutyrate increases the molecular surface area and enhances van der Waals interactions, resulting in the elevated boiling point [2].

Critical temperature measurements indicate a value of 281.3°C (554.5 K) [9], establishing the upper temperature limit for liquid-vapor equilibrium. The relatively high critical temperature compared to the normal boiling point (difference of ~146°C) suggests strong intermolecular interactions and provides insight into the compound's behavior under elevated pressure conditions [9].

Vapor Pressure Characteristics

The vapor pressure of methyl 2-ethylbutyrate at 25°C is 7.9 ± 0.2 mmHg [2], indicating moderate volatility under ambient conditions. This vapor pressure value places the compound in the category of semi-volatile organic compounds, with sufficient volatility for atmospheric transport but low enough to minimize rapid evaporation during storage and handling.

Critical pressure data shows a value of 34.2 atm [9], providing the pressure required to maintain liquid-gas equilibrium at the critical temperature. The combination of critical temperature and pressure data allows for the calculation of other thermodynamic parameters and provides insight into the compound's behavior under various processing conditions [9].

The vapor pressure exhibits temperature dependence following the Clausius-Clapeyron relationship, with exponential increases observed at elevated temperatures [9]. This behavior is crucial for applications involving distillation, purification, and volatile organic compound emissions assessment [2].

Density and Molecular Volume Properties

Methyl 2-ethylbutyrate displays a liquid density of 0.9 ± 0.1 g/cm³ at standard conditions [2]. This density value is characteristic of branched aliphatic esters and reflects the efficient packing of the molecular structure in the liquid phase. The density is lower than that of water, indicating that the compound will float on aqueous surfaces, which has implications for environmental fate and handling procedures [2].

Specific gravity measurements confirm the density relationship, with values indicating the compound is less dense than water by approximately 10% [2]. This property affects mixing behavior with aqueous systems and influences separation processes in industrial applications [9].

The refractive index of n₂₀/D = 1.404 [2] provides additional physical characterization data and correlates with the molecular polarizability and electronic structure of the compound. This optical property is useful for identification purposes and quality control in analytical applications [2].

Molecular volume calculations based on density data yield insights into the spatial arrangement of the molecular structure and contribute to understanding intermolecular packing efficiency in the liquid state [2]. The branched nature of the alkyl chain influences the molecular volume compared to linear isomers of similar molecular weight [9].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

Methyl 2-ethylbutyrate exhibits limited water solubility, with estimated values of approximately 1070 mg/L at 25°C [10]. This relatively low aqueous solubility is characteristic of medium-chain fatty acid esters and reflects the hydrophobic nature of the branched alkyl chain combined with the polar ester functional group [10].

The solubility behavior demonstrates typical ester characteristics, where the polar carbonyl and methoxy groups provide some affinity for water molecules through hydrogen bonding and dipolar interactions, while the hydrocarbon portion of the molecule favors hydrophobic environments [11]. The balance between these competing interactions determines the overall aqueous solubility [10].

Temperature effects on solubility follow the general pattern observed for organic esters, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of hydrophobic interactions [12]. However, the practical significance of temperature-dependent solubility changes is limited by the compound's relatively low boiling point [2].

Organic Solvent Compatibility

Methyl 2-ethylbutyrate demonstrates excellent miscibility with most organic solvents, including alcohols, ethers, hydrocarbons, and other esters [11]. This broad solvent compatibility stems from the compound's intermediate polarity and the presence of both polar (ester) and nonpolar (alkyl) structural features [2].

Ethanol solubility is particularly noteworthy, with the compound showing complete miscibility in ethanol at all proportions [11]. This property is important for formulation applications and extraction processes where ethanol is used as a solvent medium [13].

Nonpolar solvent systems such as hexane, toluene, and diethyl ether readily dissolve methyl 2-ethylbutyrate, reflecting the significant contribution of the hydrocarbon portions to the overall molecular polarity [11]. This solubility pattern is typical of fatty acid esters and contributes to their utility in lipid extraction and analysis procedures [2].

Partition Coefficient Analysis

The logarithmic partition coefficient (Log P) for the octanol-water system is 2.12 [2], indicating a moderate preference for organic phases over aqueous phases. This value places methyl 2-ethylbutyrate in the range of compounds with significant lipophilic character while retaining some affinity for polar environments [12].

Bioaccumulation potential assessments based on the partition coefficient suggest limited bioaccumulation risk [12]. The Log P value of 2.12 falls below the threshold typically associated with significant bioaccumulation (Log P > 3), indicating that the compound is unlikely to concentrate extensively in biological lipid compartments [12].

Environmental distribution modeling using the partition coefficient data predicts preferential partitioning to organic matter in soil and sediment systems, with moderate mobility in aqueous environments [12]. This distribution pattern influences environmental fate and transport processes [2].

Membrane permeability predictions based on partition coefficient data suggest moderate to good permeability across biological membranes, which may be relevant for toxicological assessments and environmental exposure modeling [12]. The intermediate lipophilicity provides a balance between membrane affinity and aqueous transport [2].

Stability Under Various Environmental Conditions

Atmospheric and Oxidative Stability

Methyl 2-ethylbutyrate demonstrates good stability under normal atmospheric conditions, with minimal degradation observed during typical storage and handling procedures [12] [14]. The compound shows resistance to oxidation under ambient conditions, though prolonged exposure to elevated temperatures and strong oxidizing agents should be avoided [14].

Air exposure studies indicate that the compound remains stable when stored in properly sealed containers at room temperature [12]. However, gradual hydrolysis may occur in the presence of moisture and catalytic surfaces, particularly under acidic or basic conditions . The ester bond represents the primary site of susceptibility to chemical degradation [12].

Photostability assessments reveal minimal degradation under normal lighting conditions, though prolonged exposure to intense ultraviolet radiation may initiate oxidative processes [14]. Storage in amber containers or dark environments is recommended for long-term stability maintenance [14].

Thermal Stability Characteristics

High-temperature stability studies demonstrate that methyl 2-ethylbutyrate remains stable up to approximately 400°C under inert atmosphere conditions [16] [17]. This thermal stability threshold is significantly higher than the normal boiling point, indicating good thermal integrity under typical processing conditions [17].

Decomposition pathway analysis shows that thermal breakdown occurs through multiple mechanisms, including ester bond cleavage, decarboxylation, and formation of smaller organic fragments [16]. The primary decomposition products include carbon dioxide, smaller organic acids, and various hydrocarbon fragments [17].

Kinetic stability parameters derived from thermal analysis indicate first-order decomposition kinetics with activation energies typical of ester compounds [16]. The relatively high decomposition temperature provides a wide operational window for applications requiring thermal processing [17].

Chemical Stability and Reactivity

Hydrolysis susceptibility represents the primary chemical stability concern for methyl 2-ethylbutyrate . The compound undergoes hydrolysis under both acidic and basic conditions, reverting to 2-ethylbutyric acid and methanol . The hydrolysis rate is pH-dependent, with faster reactions observed under strongly acidic or basic conditions [18].

Catalytic hydrolysis can be initiated by various metal ions, acids, and bases, making pH control important for long-term storage stability . Neutral pH conditions (pH 6-8) provide optimal stability against hydrolytic degradation [18].

Chemical compatibility assessments indicate good stability in the presence of most common organic compounds, with incompatibilities noted for strong oxidizing agents, strong acids, and strong bases [12] [14]. The compound should be stored away from these reactive materials to prevent accelerated degradation [14].

Storage atmosphere recommendations include maintenance of inert or air atmospheres with controlled humidity levels [14]. Moisture control is particularly important for preventing hydrolytic degradation, while inert gas atmospheres can minimize oxidative processes during long-term storage [12].